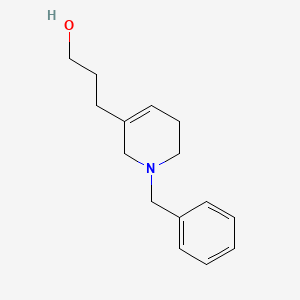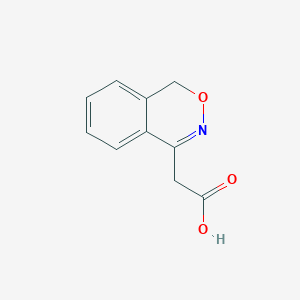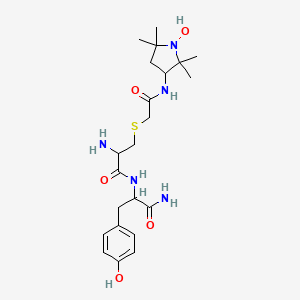![molecular formula C17H28N4OS B12295106 [(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea es un compuesto orgánico sintético conocido por sus propiedades estructurales únicas y posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo octoxi y una porción de tiourea, que contribuyen a su comportamiento químico distintivo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(E)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea típicamente involucra un proceso de varios pasos. Un método común incluye la condensación de 5-amino-2-octoxi-benzaldehído con etilidén-amina, seguida de la reacción con tiourea. Las condiciones de reacción a menudo requieren un ambiente de temperatura controlada y el uso de disolventes como etanol o metanol para facilitar la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de [(E)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea puede implicar reactores de lotes a gran escala donde los reactivos se combinan en condiciones optimizadas para maximizar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para garantizar que el producto final cumpla con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(E)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir la porción de tiourea en tioles o aminas.
Sustitución: Los grupos amino y octoxi pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio se utilizan comúnmente en condiciones ácidas o básicas.
Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como haluros o alcóxidos se pueden usar en presencia de catalizadores o en condiciones de reflujo.
Principales Productos Formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Tioles y aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
[(E)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o un ligando para estudios de unión a proteínas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de [(E)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto se puede unir a sitios activos o sitios alostéricos, lo que lleva a la inhibición o modulación de la actividad del objetivo. Las vías involucradas pueden incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
[(Z)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea: Un isómero geométrico con propiedades similares pero diferente disposición espacial.
Acetofenona, 5’-amino-2’-(octiloxi)-, tiosemicarbazona: Un compuesto estructuralmente relacionado con una porción de tiosemicarbazona en lugar de tiourea.
Singularidad
[(E)-1-(5-amino-2-octoxi-fenil)etilidén-amino]tiourea es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas
Propiedades
Fórmula molecular |
C17H28N4OS |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C17H28N4OS/c1-3-4-5-6-7-8-11-22-16-10-9-14(18)12-15(16)13(2)20-21-17(19)23/h9-10,12H,3-8,11,18H2,1-2H3,(H3,19,21,23)/b20-13+ |
Clave InChI |
MAGLAWWHGUHGCI-DEDYPNTBSA-N |
SMILES isomérico |
CCCCCCCCOC1=C(C=C(C=C1)N)/C(=N/NC(=S)N)/C |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
![3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)



![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)

